1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione
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Description
1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione , also known as p-Tolylaminomethylpyrrolidine-2,5-dione , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring with an attached p-tolylamino group and a carbonyl group at positions 2 and 5, respectively. This scaffold has garnered interest in drug discovery due to its versatile properties and potential therapeutic applications .
Synthesis Analysis
Scientific Research Applications
- Pyrrolidine-2,5-dione derivatives have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
- The pyrrolidine ring system has been explored for its anti-inflammatory properties. Pyrrolidine-2,5-dione derivatives may modulate immune responses and reduce inflammation, making them interesting candidates for drug development .
- Some pyrrolidine-2,5-dione derivatives exhibit neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by preserving neuronal function and reducing oxidative stress .
- Researchers have investigated pyrrolidine-2,5-dione derivatives as potential antiviral agents. These compounds may interfere with viral replication or entry mechanisms, offering a new avenue for combating viral infections .
- The pyrrolidine scaffold can be modified to create enzyme inhibitors. Pyrrolidine-2,5-dione derivatives may selectively inhibit specific enzymes involved in disease processes, such as kinases or proteases .
- Pyrrolidine-2,5-dione derivatives have been studied for their antibacterial activity. By targeting bacterial enzymes or cell wall components, these compounds could contribute to the fight against antibiotic-resistant bacteria .
Anticancer Agents
Anti-inflammatory Activity
Neuroprotective Compounds
Antiviral Agents
Enzyme Inhibitors
Antibacterial Properties
properties
IUPAC Name |
1-[(4-methylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAHMJHCUHYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione |
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